![molecular formula C17H27N3O4S B4234544 N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4234544.png)
N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
Overview
Description
N-butyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BMS-433796 and is a potent and selective antagonist of the 5-HT1B receptor.
Mechanism of Action
BMS-433796 is a potent and selective antagonist of the 5-HT1B receptor. It works by blocking the binding of serotonin to the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine. This results in a decrease in the activity of the central nervous system, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BMS-433796 has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as dopamine and norepinephrine, leading to a decrease in the activity of the central nervous system. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
BMS-433796 has several advantages for lab experiments. It is a potent and selective antagonist of the 5-HT1B receptor, making it a useful tool for studying the role of the receptor in various diseases. Additionally, it has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of BMS-433796 is that it is a complex compound to synthesize, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of BMS-433796. One potential direction is the further investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, there is a need for further research into its anxiolytic and antidepressant effects and its potential use in the treatment of anxiety and depression. Finally, there is a need for the development of more efficient synthesis methods to obtain BMS-433796 in larger quantities.
Conclusion:
In conclusion, BMS-433796 is a potent and selective antagonist of the 5-HT1B receptor that has gained significant attention in the field of scientific research. It has several potential therapeutic applications, including the treatment of inflammatory diseases, anxiety, depression, and addiction. While it has several advantages for lab experiments, there is a need for further research into its potential therapeutic effects and the development of more efficient synthesis methods.
Scientific Research Applications
BMS-433796 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. It has also been studied for its potential use in the treatment of migraine headaches and addiction.
properties
IUPAC Name |
N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-3-4-9-18-25(22,23)16-7-5-15(6-8-16)24-14-17(21)20-12-10-19(2)11-13-20/h5-8,18H,3-4,9-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIIAUZKGDNUCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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